molecular formula C12H9F3O3 B040511 7-Ethoxy-4-(trifluoromethyl)coumarin CAS No. 115453-82-2

7-Ethoxy-4-(trifluoromethyl)coumarin

Cat. No.: B040511
CAS No.: 115453-82-2
M. Wt: 258.19 g/mol
InChI Key: OLHOIERZAZMHGK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 7-Ethoxy-4-(trifluoromethyl)coumarin is the Cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of organic substances and the detoxification of xenobiotics.

Mode of Action

This compound acts as a fluorogenic substrate for Cytochrome P450 enzymes . Upon O-deethylation by CYPs, it is converted into 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion process involves the removal of an ethoxy group (O-deethylation) from the compound .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Cytochrome P450 metabolic pathway . The conversion of this compound to HFC by CYPs is a part of this pathway. The downstream effects of this pathway involve the metabolism and detoxification of various substances in the body.

Pharmacokinetics

The compound is soluble in dmf, dmso, and methanol , which suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the production of HFC , which is fluorescent . The fluorescence of HFC can be used to quantify the activity of Cytochrome P450 enzymes . This makes this compound a useful tool for monitoring the activity of these enzymes.

Biochemical Analysis

Biochemical Properties

7-Ethoxy-4-(trifluoromethyl)coumarin is a fluorogenic substrate for cytochrome P450s (CYPs). Upon O-deethylation by CYPs, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released and its fluorescence can be used to quantify CYP activity . The fluorescence intensity of 7-hydroxy-4-(trifluoromethyl)coumarin increases after the binding activity .

Cellular Effects

The enzymatic action of cytochrome P450 2E1 (CYP2E1) on this compound results in a fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) that can be measured at 409/530 nm . This indicates that this compound can influence cellular function by interacting with specific enzymes such as CYP2E1.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cytochrome P450 enzymes. Upon O-deethylation by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released . This process can be used to quantify the activity of cytochrome P450 enzymes, indicating the compound’s role in enzyme activation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a fluorogenic substrate for cytochrome P450 enzymes

Metabolic Pathways

This compound is involved in the metabolic pathways related to the cytochrome P450 enzymes . Upon O-deethylation by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin is produced .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its solubility properties and its interactions with cytochrome P450 enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-(trifluoromethyl)coumarin typically involves a multi-step reaction starting from phenol and trifluoromethane . The process includes the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. Common reagents used in the synthesis include ethyl iodide and base catalysts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-(trifluoromethyl)coumarin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium ethoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarins.

Scientific Research Applications

7-Ethoxy-4-(trifluoromethyl)coumarin is extensively used in scientific research due to its unique properties :

Comparison with Similar Compounds

  • 7-Methoxy-4-(trifluoromethyl)coumarin
  • 7-Hydroxy-4-(trifluoromethyl)coumarin
  • 7-Benzyloxy-4-(trifluoromethyl)coumarin

Comparison: While these compounds share structural similarities, 7-Ethoxy-4-(trifluoromethyl)coumarin is unique due to its specific ethoxy group, which influences its reactivity and fluorescence properties . This makes it particularly suitable for certain biochemical assays and industrial applications.

Properties

IUPAC Name

7-ethoxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHOIERZAZMHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151106
Record name 7-Ethoxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115453-82-2
Record name 7-Ethoxy-4-trifluoromethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethoxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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